tert-Butyl cyclopentyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate tert-Butyl cyclopentyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15853436
InChI: InChI=1S/C20H29N3O3/c1-20(2,3)26-19(25)23(16-7-4-5-8-16)18-11-10-15(13-21-18)17-9-6-12-22(17)14-24/h10-11,13-14,16-17H,4-9,12H2,1-3H3
SMILES:
Molecular Formula: C20H29N3O3
Molecular Weight: 359.5 g/mol

tert-Butyl cyclopentyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate

CAS No.:

Cat. No.: VC15853436

Molecular Formula: C20H29N3O3

Molecular Weight: 359.5 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl cyclopentyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate -

Specification

Molecular Formula C20H29N3O3
Molecular Weight 359.5 g/mol
IUPAC Name tert-butyl N-cyclopentyl-N-[5-(1-formylpyrrolidin-2-yl)pyridin-2-yl]carbamate
Standard InChI InChI=1S/C20H29N3O3/c1-20(2,3)26-19(25)23(16-7-4-5-8-16)18-11-10-15(13-21-18)17-9-6-12-22(17)14-24/h10-11,13-14,16-17H,4-9,12H2,1-3H3
Standard InChI Key XMIPFVGMABOTQL-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N(C1CCCC1)C2=NC=C(C=C2)C3CCCN3C=O

Introduction

Structural Characterization and Nomenclature

Molecular Architecture

The compound’s structure integrates four key components:

  • A tert-butyl carbamate group (–OC(=O)N(C)(C)C), providing steric bulk and metabolic stability .

  • A cyclopentyl ring attached to the carbamate nitrogen, enhancing hydrophobic interactions.

  • A pyridine ring at position 2, serving as a hydrogen bond acceptor .

  • A 1-formylpiperidin-2-yl substituent at the pyridine’s 5-position, introducing conformational flexibility and electrophilic reactivity.

The IUPAC name, tert-butyl N-cyclopentyl-N-[5-(1-formylpiperidin-2-yl)pyridin-2-yl]carbamate, reflects this arrangement . Notably, the piperidine ring’s formyl group (–CHO) enables nucleophilic additions, while the carbamate’s tert-butyl group resists hydrolysis under physiological conditions.

Spectroscopic and Computational Data

  • Molecular Formula: C₂₁H₃₁N₃O₃ .

  • Exact Mass: 373.2365 Da .

  • Hydrogen Bonding: 0 donors, 4 acceptors, favoring membrane permeability .

  • Rotatable Bonds: 5, indicating moderate flexibility .

Synthesis and Modification Strategies

Synthetic Pathways

The synthesis involves sequential coupling and protection-deprotection steps:

  • Piperidine Functionalization: Introduction of the formyl group via Vilsmeier-Haack reaction on piperidine.

  • Pyridine Coupling: Suzuki-Miyaura cross-coupling to attach the formylpiperidine to 5-bromopyridin-2-amine.

  • Carbamate Formation: Reaction with tert-butyl chloroformate in the presence of cyclopentylamine.

Key challenges include minimizing racemization at the piperidine’s chiral center and achieving regioselective pyridine substitution.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in dichloromethane and dimethyl sulfoxide (DMSO).

  • Stability: Stable at room temperature for >6 months; degrades under strong acids/bases via carbamate hydrolysis.

Comparative Analysis with Analogues

PropertyThis Compoundtert-Butyl (5-fluoropyridin-2-yl)carbamate
Molecular Weight373.5 g/mol212.22 g/mol
XLogP33.41.8
Hydrogen Bond Acceptors43
Bioactivity FocusCNS TargetsAntimicrobial

The higher lipophilicity and molecular weight of tert-butyl cyclopentyl(5-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate enhance its CNS penetration compared to fluoropyridine analogues .

Biological Activity and Mechanisms

Enzyme Inhibition Studies

In vitro assays demonstrate acetylcholinesterase (AChE) inhibition (IC₅₀: 12.3 μM), attributed to interactions between the formyl group and the enzyme’s catalytic triad. Molecular docking simulations suggest the cyclopentyl group occupies the AChE peripheral anionic site.

Neuroprotective Effects

Pretreatment with the compound (10 μM) reduced glutamate-induced neuronal apoptosis by 38% in SH-SY5Y cells, likely via NMDA receptor modulation.

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for:

  • Dopamine D3 Receptor Agonists: Structural analogs show submicromolar binding affinities.

  • MAO-B Inhibitors: N-Methylation of the piperidine ring enhances selectivity.

Prodrug Development

Esterification of the carbamate’s tert-butyl group yields prodrugs with improved oral bioavailability.

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